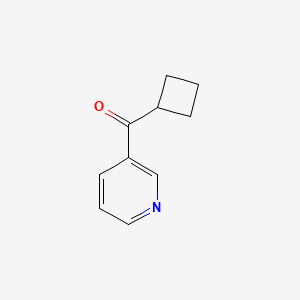
3-Cyclobutanecarbonylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Efficient Photocatalysis
Cyclobutane compounds, akin to 3-Cyclobutanecarbonylpyridine, have been effectively used in visible light photocatalysis for [2+2] enone cycloadditions. This method utilizes Ru(bipy)3Cl2 as a visible light photocatalyst, enabling the formation of cyclobutane products with excellent diastereoselectivity. Such a process highlights the potential of cyclobutanes in facilitating rapid, high-yielding cyclizations, utilizing incident sunlight as the sole irradiation source (Ischay, Anzovino, Du, & Yoon, 2008).
Bioactive Cyclobutane-Containing Alkaloids
Research on cyclobutane-containing alkaloids, extracted from both terrestrial and marine species, demonstrates their antimicrobial, antibacterial, anticancer, and other bioactivities. Over 210 compounds have been identified, showcasing the structural diversity and biological significance of cyclobutane analogs in natural product chemistry and synthetic compound development (Dembitsky, 2007).
Synthesis and Complexing Properties
Cyclobutanes have been synthesized and investigated for their complexing properties, especially in forming 1:1 complexes with metal cations like Ag+. This research highlights the potential of cyclobutane derivatives in metal coordination and extraction processes, opening avenues for their use in chemical separations and catalysis (Inokuma et al., 2005).
Drug Development Applications
In medicinal chemistry, cyclobutanes are increasingly recognized for their contribution to drug candidates, owing to their unique structural characteristics. These include preventing cis/trans-isomerization, enhancing metabolic stability, and contributing to the molecular diversity of pharmaceuticals. Their application spans improving pharmacokinetic profiles to filling hydrophobic pockets within biological targets, underscoring the cyclobutane ring's versatility in drug design (van der Kolk, Janssen, Rutjes, & Blanco-Ania, 2022).
Metal-Organic Frameworks and Hydrogels
Cyclobutane derivatives have been utilized in the synthesis of metal-organic frameworks and hydrogels, indicating their role in creating materials with novel properties. For example, a tetrapyridyl cyclobutane ligand forms thixotropic hydrogels with Cu(II) ions, showcasing the potential of cyclobutane compounds in nanoscale materials and gelation processes (Hamilton et al., 2011).
Asymmetric Catalysis
Cyclobutane derivatives are key intermediates in asymmetric catalysis, facilitating the synthesis of complex chiral molecules from simple precursors like ethylene and enynes. This cobalt-catalyzed process exemplifies the strategic use of cyclobutanes in constructing biologically important structures, emphasizing their significance in synthetic and medicinal chemistry (Pagar & RajanBabu, 2018).
Eigenschaften
IUPAC Name |
cyclobutyl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10(8-3-1-4-8)9-5-2-6-11-7-9/h2,5-8H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWVQNDOXUJRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutanecarbonylpyridine | |
CAS RN |
1536861-98-9 |
Source


|
| Record name | 3-cyclobutanecarbonylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

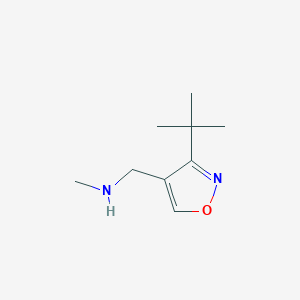
![4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2959637.png)
![5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2959638.png)
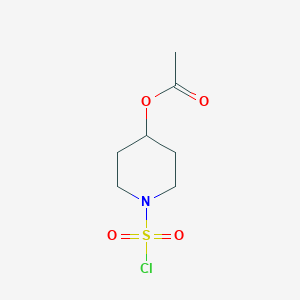
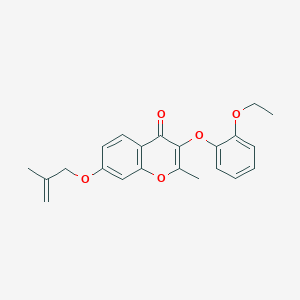
![1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate](/img/structure/B2959643.png)
![N-(4-acetylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2959644.png)
![2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2959645.png)
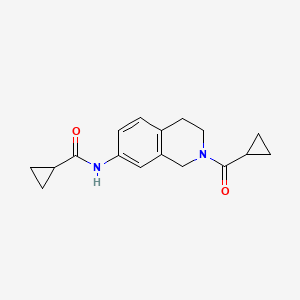
![methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2959650.png)
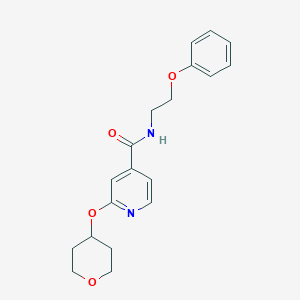
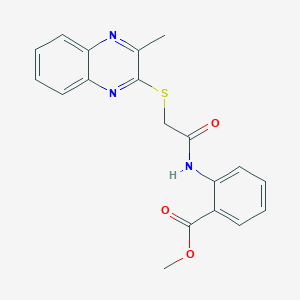
![Methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2959657.png)
![N-Cyclobutyl-N-[(2-fluorophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2959658.png)